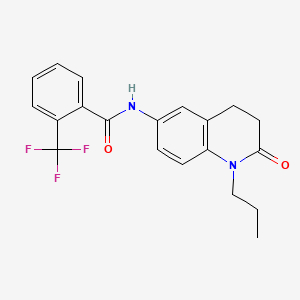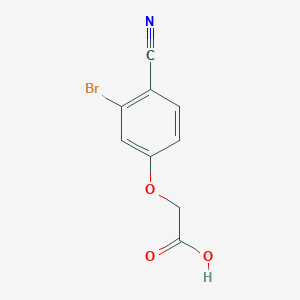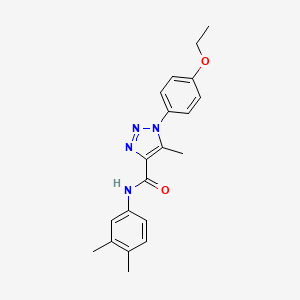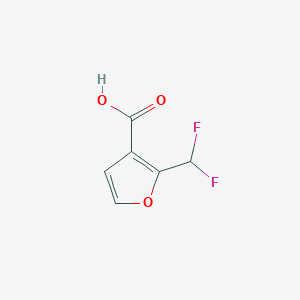
2-(Difluoromethyl)furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)furan-3-carboxylic acid is a chemical compound with the CAS Number: 1655558-07-8 . It has a molecular weight of 162.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4F2O3/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 162.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Polymer Production : Furan-2,5-dicarboxylic acid (FDCA) derivatives, closely related to 2-(Difluoromethyl)furan-3-carboxylic acid, have been identified as key components in creating polymers. FDCA is a biomass-derived diacid useful for making polymers like polyethylene furandicarboxylate (PEF), a potential alternative for petroleum-derived polyethylene terephthalate (PET). This research highlights the possibility of using lignocellulosic biomass to produce these valuable compounds, offering a sustainable pathway for polymer production (Dick et al., 2017).
Catalytic Processes in Chemical Synthesis : Studies have shown that this compound and its derivatives can be utilized in various catalytic processes. For example, specific furan carboxylic acids have been synthesized via enzyme-catalyzed reactions with high yields, demonstrating the versatility of these compounds in organic synthesis (Jia et al., 2019). Additionally, difluorinated alkenoates have been shown to react with furan in the presence of a tin(IV) catalyst, suggesting potential applications in Diels-Alder reactions, a key method in organic synthesis (Griffith et al., 2006).
Biocatalysis and Enzymatic Reactions : The use of enzymes to catalyze reactions involving furan derivatives has been extensively studied. For instance, the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by specific oxidases demonstrates the potential of biocatalysis in converting biomass-derived chemicals into valuable products (Dijkman et al., 2014).
Potential in Biomass Utilization : The transformation of biomass-derived compounds into furan carboxylic acids, including those related to this compound, highlights the potential of these compounds in sustainable chemical production. Research in this area focuses on the efficient conversion of furan derivatives from renewable resources, which is crucial for the development of sustainable industrial processes (Zhang et al., 2020).
Advanced Material Development : Research has also explored the use of furan carboxylic acids in the development of advanced materials. For instance, furan-2,5-dicarboxylic acid-based polyamides have been studied as sustainable alternatives to traditional polyamides, with potential applications in high-performance materials (Jiang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(difluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWRPUSAOKMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)
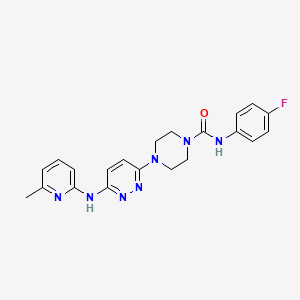


![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
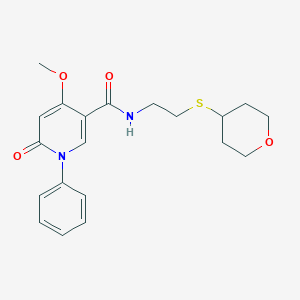
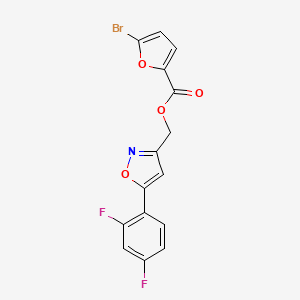
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
